molecular formula C15H10O3 B6165794 methyl 9-oxo-9H-fluorene-2-carboxylate CAS No. 3096-45-5

methyl 9-oxo-9H-fluorene-2-carboxylate

Cat. No. B6165794
CAS RN: 3096-45-5
M. Wt: 238.2
InChI Key:
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Description

Methyl 9-oxo-9H-fluorene-2-carboxylate (MFO) is a synthetic compound that has been studied for its potential use in various scientific applications. MFO is a white crystalline solid with a molecular weight of approximately 257.3 g/mol. It has a melting point of approximately 189°C and is soluble in organic solvents such as ethanol, acetone, and dimethylformamide. MFO is an important intermediate in the synthesis of other fluorene derivatives. It has been studied for its potential use in the development of new drugs, materials, and catalysts.

Scientific Research Applications

Methyl 9-oxo-9H-fluorene-2-carboxylate has been studied for its potential use in the development of new drugs, materials, and catalysts. It has been used as a starting material for the synthesis of fluorene-based materials, such as polymers, membranes, and dyes. It has also been used in the synthesis of a variety of catalysts, such as metal-organic frameworks (MOFs), and metal-organic nanostructures (MONs). Additionally, methyl 9-oxo-9H-fluorene-2-carboxylate has been studied for its potential use in the development of new drugs, as it has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

Methyl 9-oxo-9H-fluorene-2-carboxylate has been shown to act as a pro-drug, meaning that it is converted into an active form upon administration. It is metabolized in the body to form an active metabolite, 9-hydroxy-2-fluorene-2-carboxylic acid, which is responsible for its biological activity. This metabolite has been shown to interact with various cellular targets, such as enzymes and receptors, leading to its anti-inflammatory, anti-cancer, and anti-bacterial effects.
Biochemical and Physiological Effects
methyl 9-oxo-9H-fluorene-2-carboxylate has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. Additionally, methyl 9-oxo-9H-fluorene-2-carboxylate has been shown to inhibit the growth of various cancer cell lines, and to possess anti-bacterial activity against a variety of bacterial species.

Advantages and Limitations for Lab Experiments

Methyl 9-oxo-9H-fluorene-2-carboxylate is a relatively stable compound that is relatively easy to synthesize and purify. Additionally, it is soluble in a variety of organic solvents, making it easy to use in laboratory experiments. However, the synthesis of methyl 9-oxo-9H-fluorene-2-carboxylate can be costly and time-consuming, and it is not available commercially.

Future Directions

Methyl 9-oxo-9H-fluorene-2-carboxylate has potential for use in the development of new drugs, materials, and catalysts. Further research is needed to explore the potential of methyl 9-oxo-9H-fluorene-2-carboxylate in the development of new drugs, materials, and catalysts. Additionally, further research is needed to explore the mechanism of action of methyl 9-oxo-9H-fluorene-2-carboxylate, as well as its potential side effects. Finally, further research is needed to explore the potential of methyl 9-oxo-9H-fluorene-2-carboxylate as a pro-drug, and to develop efficient and cost-effective methods for its synthesis.

Synthesis Methods

Methyl 9-oxo-9H-fluorene-2-carboxylate is synthesized via a two-step process. The first step involves the reaction of fluorene-2-carboxylic acid with methylmagnesium bromide in the presence of anhydrous tetrahydrofuran (THF) at -78°C. This reaction produces the desired product in good yields. The second step involves the deprotonation of the carboxylic acid group with sodium hydride in THF at room temperature. This reaction yields the desired product in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 9-oxo-9H-fluorene-2-carboxylate involves the reaction of 9H-fluorene-2-carboxylic acid with methanol and a dehydrating agent to form the methyl ester. The resulting methyl ester is then oxidized to form the desired product, methyl 9-oxo-9H-fluorene-2-carboxylate.", "Starting Materials": [ "9H-fluorene-2-carboxylic acid", "Methanol", "Dehydrating agent", "Oxidizing agent" ], "Reaction": [ "Step 1: Add 9H-fluorene-2-carboxylic acid, methanol, and a dehydrating agent (such as sulfuric acid) to a reaction flask.", "Step 2: Heat the reaction mixture under reflux for several hours to form the methyl ester of 9H-fluorene-2-carboxylic acid.", "Step 3: Cool the reaction mixture and add an oxidizing agent (such as potassium permanganate) to the flask.", "Step 4: Heat the reaction mixture under reflux for several hours to oxidize the methyl ester to form methyl 9-oxo-9H-fluorene-2-carboxylate.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

3096-45-5

Molecular Formula

C15H10O3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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